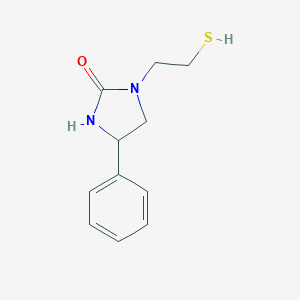

4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one

Beschreibung

4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a heterocyclic compound featuring a five-membered imidazolidin-2-one ring substituted with a phenyl group at the 4-position and a sulfanylethyl (-CH₂CH₂SH) group at the 1-position. This structure combines aromaticity (from the phenyl group) with nucleophilic reactivity (from the thiol group), making it a versatile scaffold for coordination chemistry, drug discovery, and materials science.

Eigenschaften

IUPAC Name |

4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c14-11-12-10(8-13(11)6-7-15)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEBXNMGHUCPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1CCS)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954049 | |

| Record name | 4-Phenyl-1-(2-sulfanylethyl)-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32190-33-3, 69158-71-0 | |

| Record name | OMPI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-(2-mercaptoethyl)-4-phenyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069158710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-(2-sulfanylethyl)-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-3-(2-MERCAPTOETHYL)-5-PHENYLIMIDAZOLIDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC57BIX3H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Molecular Characteristics:

- Chemical Name: this compound

- CAS Number: 69158-71-0

- Molecular Formula: CHNOS

- Molecular Weight: 222.3067 g/mol

These properties suggest a structure conducive to various biological interactions, particularly due to the presence of sulfur and nitrogen atoms, which are known to participate in biochemical processes.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities primarily linked to its derivatives. The following sections detail specific activities reported in scientific literature.

Antimicrobial Activity

A study highlighted the antimicrobial properties of imidazolidinone derivatives, including this compound. The compound was evaluated against various bacterial strains and demonstrated significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a promising potential for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of imidazolidinones has been a focal point in recent studies. A notable investigation assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Assay

In vitro assays were performed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to determine cell viability after treatment with varying concentrations of the compound.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Significant inhibition |

| HT-29 (Colon Cancer) | 22.3 | Moderate inhibition |

The results suggest that this compound can effectively inhibit the growth of cancer cells, warranting further exploration into its mechanisms of action.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The sulfanylethyl group in the target compound distinguishes it from analogs with pyridyl or isoquinolinyl substituents, enabling unique redox or metal-binding properties.

- 4-Phenyl substitution is shared with Cu(II) complexes (e.g., 10a/b in ), where phenyl groups enhance π-π stacking in crystal structures .

Comparison :

- The sulfanylethyl group in the target compound may require protection of the thiol (-SH) during synthesis, unlike halogenated analogs (e.g., 1-(2-chloroethyl)imidazolidin-2-one) .

Pharmacological Activity

- Anticancer Activity : Cu(II) complexes with imidazolidin-2-one ligands (e.g., 5j in ) show IC₅₀ values < 10 µM against human tumor cell lines . The sulfanylethyl group may modulate cytotoxicity via glutathione interaction.

- Anthelmintic Activity : Thiosemicarbazide derivatives (e.g., 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide) achieve 100% nematode mortality at 11.12 mg/mL . The target compound’s thiol group could enhance redox-mediated antiparasitic effects.

- Anti-Alzheimer’s Agents : N-benzylated imidazolidin-2-ones (e.g., 18c in ) inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to donepezil, a reference drug .

Vorbereitungsmethoden

Ring-Closing via Urea Intermediate

A common approach involves reacting 1,2-diamines with urea or phosgene derivatives. For example:

-

Step 1 : Condensation of 1,2-diaminopropane with phenylacetic acid derivatives forms a diamine intermediate.

-

Step 2 : Cyclization with triphosgene generates the imidazolidinone core.

Reaction Conditions :

-

Solvent: Dichloromethane or THF

-

Temperature: 0–5°C (to suppress side reactions)

Challenges :

-

Competing formation of isomeric byproducts due to unsymmetrical diamine substrates.

Introduction of the Sulfanylethyl Group

The sulfanylethyl (-SCH2CH2-) moiety is introduced via nucleophilic substitution or Mitsunobu coupling.

Nucleophilic Substitution on Preformed Imidazolidinone

-

Step 1 : Synthesize 4-phenylimidazolidin-2-one (CAS 27129-49-3) as the precursor.

-

Step 2 : Alkylation with 2-bromoethylsulfanyl derivatives under basic conditions:

Optimization Notes :

Mitsunobu Coupling

An alternative method employs Mitsunobu conditions to attach 2-mercaptoethanol to the imidazolidinone nitrogen:

Advantages :

Limitations :

-

Cost of reagents (DIAD, triphenylphosphine).

-

Requires rigorous exclusion of oxygen to prevent thiol oxidation.

Multi-Step Synthesis from Aniline Derivatives

A modular approach builds the imidazolidinone ring while introducing substituents sequentially.

Route Outline

-

Step 1 : Condensation of aniline with ethyl chloroacetate to form a β-phenyl-β-alanine derivative.

-

Step 2 : Cyclization with thiophosgene to install the thiol-containing side chain.

-

Step 3 : Reduction and alkylation to finalize the sulfanylethyl group.

Critical Parameters :

-

Thiophosgene Handling : Requires inert atmosphere (N2/Ar) due to high toxicity.

-

Reduction Agents : NaBH4 or LiAlH4 for selective reduction of intermediates.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents, scalable | Competing side reactions | 60–70 |

| Mitsunobu Coupling | High regioselectivity | Expensive reagents | 50–65 |

| Multi-Step Synthesis | Modular, adaptable to analogs | Lengthy, requires toxic intermediates | 40–55 |

Key Observations :

-

Nucleophilic substitution remains the most cost-effective method for industrial-scale synthesis.

-

Mitsunobu coupling is preferable for research-scale applications demanding purity.

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

1H NMR (CDCl3): δ 7.35–7.25 (m, 5H, Ph), 4.10 (t, 2H, SCH2), 3.85 (s, 2H, CH2N), 2.75 (t, 2H, SCH2CH2).

Challenges and Mitigation Strategies

Thiol Oxidation

Regioselectivity in Alkylation

Industrial Applications and Scalability

This compound serves as a key intermediate in:

Scalability Notes :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of a thiol-containing precursor with a carbonyl compound. For example, imidazolidinone derivatives are often synthesized via reactions between amines and urea derivatives under controlled heating (80–120°C) in the presence of catalysts like acetic acid or p-toluenesulfonic acid. Reaction time (6–24 hours) and solvent choice (e.g., ethanol or DMF) critically affect yield and purity. Intermediate purification steps, such as column chromatography or recrystallization, are essential to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) resolves substituent connectivity, while IR spectroscopy confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹). For unambiguous confirmation, single-crystal X-ray diffraction (SHELX programs) is preferred, as it provides bond lengths, angles, and molecular conformation. For example, imidazolidinone derivatives often adopt non-planar geometries due to steric interactions between substituents .

Q. How is the imidazolidin-2-one scaffold utilized in medicinal chemistry research?

- Methodological Answer : The scaffold’s rigidity and hydrogen-bonding capacity make it a versatile core for drug discovery. Substitutions at the 1- and 4-positions (e.g., phenyl or sulfanylethyl groups) modulate bioactivity. For instance, analogs with halogenated aryl groups show enhanced antimicrobial or antiviral properties, likely due to improved lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts may arise from dynamic effects (e.g., tautomerism) or crystal packing. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare experimental data with DFT-calculated chemical shifts.

- Use X-ray crystallography to confirm solid-state conformation, as seen in studies of 1-(azin-2-yl)imidazolidin-2-ones, where steric interactions distorted molecular planarity .

Q. What strategies optimize reaction conditions for introducing sulfanylethyl groups without side reactions?

- Methodological Answer : Sulfur nucleophiles (e.g., thiols) are prone to oxidation. Mitigation strategies include:

- Using inert atmospheres (N₂/Ar) and degassed solvents.

- Adding radical scavengers (e.g., BHT) to prevent disulfide formation.

- Employing mild bases (e.g., K₂CO₃) to avoid elimination side reactions. Reaction monitoring via TLC or LC-MS ensures timely termination .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Use a modular synthesis approach to vary substituents:

- Replace the phenyl group with substituted aromatics (e.g., 4-fluorophenyl) to assess electronic effects.

- Modify the sulfanylethyl chain length to study steric impacts.

- Test analogs in bioassays (e.g., enzyme inhibition or cellular toxicity) and correlate results with computational docking studies. For example, imidazolidinones with trifluoromethyl groups showed enhanced binding to SARS-CoV-2 Mpro .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Ligand-binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., enzymes or receptors).

- Cellular assays : Measure downstream effects (e.g., apoptosis or ROS production) using fluorescence-based probes.

- Mutagenesis studies : Identify critical binding residues by testing activity against mutant proteins .

Data Analysis and Experimental Design

Q. How should researchers design crystallization trials to obtain high-quality X-ray diffraction data?

- Methodological Answer :

- Screen solvents (e.g., DMSO, methanol) using vapor diffusion or slow evaporation.

- Adjust concentration (5–20 mg/mL) and temperature (4–25°C) to control nucleation.

- For challenging compounds, co-crystallize with coformers (e.g., carboxylic acids) to improve crystal packing. SHELXL refinement protocols are recommended for resolving disordered regions .

Q. What statistical methods are appropriate for analyzing bioactivity data across analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.